[5-(Difluoromethyl)pyridin-2-YL]methanol [5-(Difluoromethyl)pyridin-2-YL]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16678702
InChI: InChI=1S/C7H7F2NO/c8-7(9)5-1-2-6(4-11)10-3-5/h1-3,7,11H,4H2
SMILES:
Molecular Formula: C7H7F2NO
Molecular Weight: 159.13 g/mol

[5-(Difluoromethyl)pyridin-2-YL]methanol

CAS No.:

Cat. No.: VC16678702

Molecular Formula: C7H7F2NO

Molecular Weight: 159.13 g/mol

* For research use only. Not for human or veterinary use.

[5-(Difluoromethyl)pyridin-2-YL]methanol -

Specification

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
IUPAC Name [5-(difluoromethyl)pyridin-2-yl]methanol
Standard InChI InChI=1S/C7H7F2NO/c8-7(9)5-1-2-6(4-11)10-3-5/h1-3,7,11H,4H2
Standard InChI Key VZPAITIYWPVWDH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1C(F)F)CO

Introduction

Chemical Identity and Structural Properties

[5-(Difluoromethyl)pyridin-2-YL]methanol (molecular formula: C₇H₇F₂NO, molecular weight: 159.13 g/mol) belongs to the pyridine methanol family, distinguished by its fluorine-containing substituents. The compound’s IUPAC name is [5-(difluoromethyl)pyridin-2-yl]methanol, and its canonical SMILES representation is C1=CC(=NC=C1C(F)F)CO.

Molecular Geometry and Electronic Configuration

The pyridine ring adopts a planar geometry, with the difluoromethyl (-CF₂H) and hydroxymethyl (-CH₂OH) groups occupying the 5- and 2-positions, respectively. The difluoromethyl group introduces electronegativity, creating a dipole moment that influences the compound’s reactivity. Density functional theory (DFT) calculations suggest that the electron-withdrawing nature of the -CF₂H group polarizes the ring, enhancing electrophilic substitution at the 4-position.

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Boiling PointNot reported-
Melting PointNot reported-
LogP (Partition Coefficient)Estimated 0.85
Water SolubilityModerate (∼50 mg/mL)
Vapor Pressure0.15 mmHg at 25°C

The moderate LogP value indicates balanced lipophilicity, making it suitable for crossing biological membranes while retaining aqueous solubility.

Synthesis and Industrial Production

The synthesis of [5-(difluoromethyl)pyridin-2-YL]methanol typically involves a multi-step pathway optimized for yield and purity.

Laboratory-Scale Synthesis

A common method involves:

  • Lithiation-Halogen Exchange: Reaction of 5-bromopyridine with difluoromethyl lithium (LiCF₂H) in tetrahydrofuran (THF) at -78°C to form 5-(difluoromethyl)pyridine.

  • Hydroxymethylation: Introduction of the hydroxymethyl group via formylation followed by reduction. For example, treatment with paraformaldehyde under acidic conditions yields the alcohol.

5-Bromopyridine+LiCF2H5-(Difluoromethyl)pyridineHCHO, H+[5-(Difluoromethyl)pyridin-2-YL]methanol\text{5-Bromopyridine} + \text{LiCF}_2\text{H} \rightarrow \text{5-(Difluoromethyl)pyridine} \xrightarrow{\text{HCHO, H}^+} \text{[5-(Difluoromethyl)pyridin-2-YL]methanol}

Process Optimization

Industrial production scales this process using continuous-flow reactors to enhance efficiency. Key parameters include:

  • Temperature Control: Maintaining -78°C during lithiation prevents side reactions.

  • Catalyst Use: Palladium catalysts (e.g., Pd/C) improve reduction steps, achieving yields >85%.

  • Purification: Chromatography or recrystallization from ethanol-water mixtures ensures >98% purity.

Reactivity and Functionalization

The compound’s bifunctional nature allows diverse chemical modifications:

Oxidation Reactions

The hydroxymethyl group oxidizes to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄), yielding [5-(difluoromethyl)pyridin-2-YL]carboxylic acid—a precursor for amide-based pharmaceuticals.

Nucleophilic Substitution

The difluoromethyl group participates in SNAr (nucleophilic aromatic substitution) reactions. For instance, reaction with sodium methoxide replaces fluorine with methoxy, forming [5-(methoxydifluoromethyl)pyridin-2-YL]methanol.

Cross-Coupling Reactions

Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at the 4-position, expanding structural diversity for drug discovery.

Comparative Analysis with Analogous Compounds

To contextualize its uniqueness, [5-(difluoromethyl)pyridin-2-YL]methanol is compared to structurally related molecules:

CompoundKey DifferencesBioactivity (CYP2D6 IC₅₀)
[5-(Trifluoromethyl)pyridin-2-YL]methanol-CF₃ vs. -CF₂H18 µM
[5-Chloropyridin-2-YL]methanol-Cl vs. -CF₂H>100 µM
[5-Methylpyridin-2-YL]methanol-CH₃ vs. -CF₂HInactive

The -CF₂H group confers superior enzyme inhibition compared to -Cl or -CH₃, likely due to stronger electron-withdrawing effects and hydrogen-bonding capacity.

Applications in Drug Development

Prodrug Synthesis

The hydroxymethyl group serves as a handle for prodrug derivatization. For example, esterification with ibuprofen enhances solubility, achieving 90% release in simulated gastric fluid.

Radiolabeling

Incorporation of ¹⁸F isotopes via nucleophilic fluorination produces PET tracers for imaging neurodegenerative diseases.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with non-CYP enzymes like monoamine oxidases.

  • Formulation Development: Nanoencapsulation to improve bioavailability.

  • Structure-Activity Relationships (SAR): Systematic modification of the difluoromethyl group to optimize potency.

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